2-[4-(methoxymethyl)phenyl]ethan-1-amine
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Overview
Description
2-[4-(methoxymethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxymethyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxymethyl)phenyl]ethan-1-amine typically involves the alkylation of 4-methoxybenzyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(methoxymethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-[4-(methoxymethyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(methoxymethyl)phenyl]ethan-1-amine is not well-characterized. as a phenethylamine derivative, it may interact with various receptors and enzymes in the body. The methoxymethyl group could influence its binding affinity and selectivity towards specific molecular targets, potentially affecting neurotransmitter systems and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A closely related compound with a similar structure but lacking the methoxymethyl group.
2-(4-Methoxyphenyl)ethan-1-amine: Another related compound with a methoxy group instead of a methoxymethyl group.
Phenethylamine: The parent compound without any substituents on the phenyl ring.
Uniqueness
2-[4-(methoxymethyl)phenyl]ethan-1-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs .
Properties
CAS No. |
1000504-84-6 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H15NO/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5H,6-8,11H2,1H3 |
InChI Key |
KTDXXMJLLJJABP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CCN |
Purity |
95 |
Origin of Product |
United States |
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